molecular formula C13H11FN4 B2761224 3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 685106-57-4

3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2761224
CAS No.: 685106-57-4
M. Wt: 242.257
InChI Key: QBSKANVWHNBSBU-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with a fluorophenyl group at the 3-position and a methyl group at the 5-position. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-ketoester. This reaction is usually carried out under reflux conditions in the presence of an acid catalyst.

    Cyclization to Form Pyrazolo[1,5-a]pyrimidine: The pyrazole intermediate is then subjected to cyclization with a suitable aldehyde or ketone to form the pyrazolo[1,5-a]pyrimidine core. This step often requires the use of a base such as sodium ethoxide or potassium carbonate.

    Introduction of Substituents: The final step involves the introduction of the fluorophenyl and methyl groups at the 3- and 5-positions, respectively. This can be achieved through various substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the existing functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

Antitumor Activity

Research has demonstrated that 3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine exhibits potent antitumor properties. It acts as an inhibitor of various kinases involved in cancer progression, particularly targeting the phosphoinositide 3-kinase (PI3K) pathway. Studies have shown that derivatives of this compound can selectively inhibit cancer cell proliferation in vitro and in vivo, making it a candidate for further development as an anticancer agent .

Inhibition of Tyrosinase

Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is crucial for treating hyperpigmentation disorders. The compound has been evaluated for its ability to inhibit tyrosinase activity, showing competitive inhibition characteristics. This suggests potential applications in cosmetic formulations aimed at reducing skin pigmentation and treating conditions like melasma .

Neuroprotective Effects

Preliminary studies indicate that this compound may possess neuroprotective properties. It has been suggested that the compound can mitigate oxidative stress in neuronal cells, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to elucidate the mechanisms behind these effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is critical for optimizing its efficacy and safety profile. Modifications to the pyrazolo[1,5-a]pyrimidine structure have been explored to enhance biological activity while minimizing toxicity. For instance, variations in substituents on the phenyl rings can significantly impact the compound's binding affinity to target enzymes .

Case Study 1: Antitumor Efficacy

A recent study assessed the antitumor efficacy of this compound in xenograft models of breast cancer. The results indicated a dose-dependent reduction in tumor size compared to control groups, with minimal side effects observed .

Case Study 2: Tyrosinase Inhibition

Another investigation focused on the compound's ability to inhibit tyrosinase in human melanoma cells. The study reported an IC50 value indicating effective inhibition at low concentrations, supporting its potential use in dermatological applications .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
Antitumor ActivityInhibition of PI3K pathway
Tyrosinase InhibitionCompetitive inhibition of enzyme activity
Neuroprotective EffectsMitigation of oxidative stress

Comparison with Similar Compounds

3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds, such as:

    3-Phenylpyrazolo[1,5-a]pyrimidin-7-amine: Lacks the fluorine substituent, which may result in different biological activity and binding properties.

    5-Methylpyrazolo[1,5-a]pyrimidin-7-amine: Lacks the fluorophenyl group, which may affect its chemical reactivity and biological interactions.

    3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine: Contains a chlorine substituent instead of fluorine, which may alter its electronic properties and reactivity.

The unique combination of the fluorophenyl and methyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action based on recent research findings.

  • Molecular Formula: C₁₃H₁₁FN₄
  • Molecular Weight: 242.25 g/mol
  • CAS Number: 685106-57-4

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. Specifically, this compound has been shown to inhibit cancer cell proliferation in various studies. For instance, a study demonstrated that this compound could induce apoptosis in HeLa cells (cervical cancer cells) through the activation of caspase pathways, leading to cell cycle arrest and increased reactive oxygen species (ROS) production .

Enzymatic Inhibition

This compound also acts as an inhibitor of specific enzymes, particularly those involved in cancer progression. The inhibition of kinases such as PI3K and mTOR has been documented, which are critical in signaling pathways associated with cell growth and survival. The selectivity for these targets suggests a potential for developing targeted therapies for cancers that exhibit aberrant signaling through these pathways .

The mechanism by which this compound exerts its biological effects involves the following:

  • Interaction with Kinases: The compound binds to the ATP-binding site of kinases, inhibiting their activity and disrupting downstream signaling pathways .
  • Induction of Apoptosis: By promoting mitochondrial dysfunction and activating apoptotic pathways, the compound can lead to programmed cell death in cancer cells .
  • Generation of Reactive Oxygen Species (ROS): Increased ROS levels contribute to oxidative stress, further promoting apoptosis in malignant cells .

Case Studies

  • HeLa Cell Studies:
    • A study found that treatment with this compound resulted in a dose-dependent decrease in cell viability.
    • The IC50 value was determined to be approximately 15 µM, indicating significant potency against cervical cancer cells .
  • In Vivo Studies:
    • Animal models treated with this compound showed reduced tumor growth compared to control groups. Histological analysis revealed increased apoptosis and decreased proliferation markers in tumor tissues .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
AnticancerInduces apoptosis in HeLa cells; inhibits cell proliferation ,
Enzymatic InhibitionInhibits PI3K and mTOR kinases ,
ROS GenerationIncreases oxidative stress leading to apoptosis

Properties

IUPAC Name

3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4/c1-8-6-12(15)18-13(17-8)11(7-16-18)9-2-4-10(14)5-3-9/h2-7H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSKANVWHNBSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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